molecular formula C21H20ClN3O3S B11369807 5-chloro-N-(4-ethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-ethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11369807
M. Wt: 429.9 g/mol
InChI Key: ORYVEYZUTTUSNG-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethylphenyl, and methanesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted pyrimidines, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(4-methylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-(4-ethylphenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its specific substitution pattern and the presence of both chloro and sulfonyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-3-15-7-9-17(10-8-15)24-20(26)19-18(22)12-23-21(25-19)29(27,28)13-16-6-4-5-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

ORYVEYZUTTUSNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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